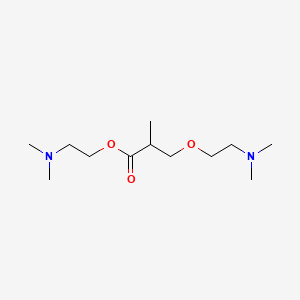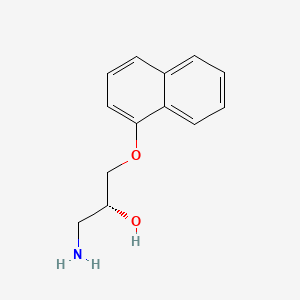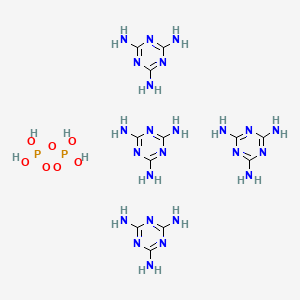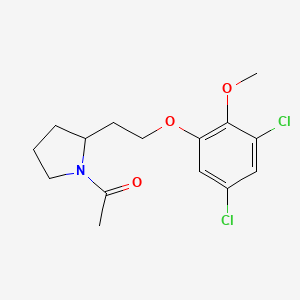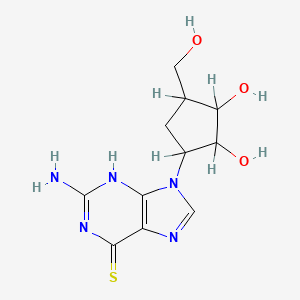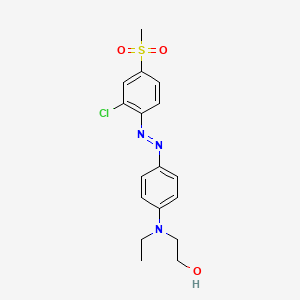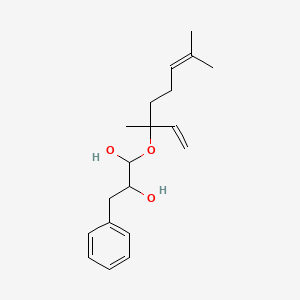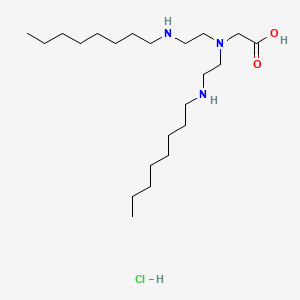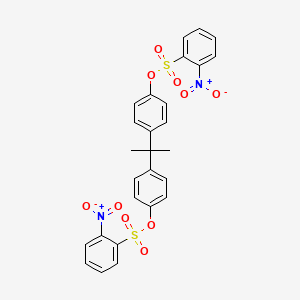
Docosanoic acid, triethylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosanoic acid, triethylamine salt is a chemical compound formed by the reaction of docosanoic acid with triethylamine. Docosanoic acid, also known as behenic acid, is a long-chain fatty acid with the chemical formula C22H44O2. Triethylamine is a tertiary amine with the chemical formula C6H15N. The combination of these two compounds results in a salt that has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of docosanoic acid, triethylamine salt typically involves the neutralization of docosanoic acid with triethylamine. The reaction is carried out in an organic solvent such as acetone. The process involves mixing docosanoic acid with triethylamine in a stoichiometric ratio, followed by stirring and heating the mixture to facilitate the reaction. The resulting salt is then filtered and purified to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Docosanoic acid, triethylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the salt back to its parent acid and amine.
Substitution: The salt can participate in substitution reactions where the triethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can regenerate the parent acid and amine .
Applications De Recherche Scientifique
Docosanoic acid, triethylamine salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of docosanoic acid, triethylamine salt involves its interaction with molecular targets such as enzymes and receptors. The triethylamine component can act as a base, facilitating various biochemical reactions. The long-chain fatty acid component can interact with lipid membranes, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lauric acid, triethylamine salt
- Myristic acid, triethylamine salt
- Palmitic acid, triethylamine salt
Uniqueness
Docosanoic acid, triethylamine salt is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Compared to shorter-chain fatty acid salts, it has higher melting points and different solubility characteristics, making it suitable for specific applications in industry and research .
Propriétés
Numéro CAS |
68833-94-3 |
|---|---|
Formule moléculaire |
C28H59NO2 |
Poids moléculaire |
441.8 g/mol |
Nom IUPAC |
N,N-diethylethanamine;docosanoic acid |
InChI |
InChI=1S/C22H44O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-4-7(5-2)6-3/h2-21H2,1H3,(H,23,24);4-6H2,1-3H3 |
Clé InChI |
PSMOHQSASCTISF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




